
4-(4-Fluorobutoxy)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom makes it a valuable reagent for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Métodos De Preparación
The synthesis of 4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE typically involves the reaction of 4-(4-fluorobutoxy)phenyl bromide with a zinc reagent in the presence of THF. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the zinc reagent. The process can be summarized as follows:
Starting Materials: 4-(4-fluorobutoxy)phenyl bromide and zinc dust or zinc chloride.
Reaction Conditions: The reaction is carried out in THF under an inert atmosphere.
Procedure: The 4-(4-fluorobutoxy)phenyl bromide is added to a suspension of zinc dust or zinc chloride in THF. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial production methods for this compound would involve scaling up the laboratory procedure, ensuring proper handling of reagents, and maintaining stringent quality control to produce the compound in large quantities.
Análisis De Reacciones Químicas
4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom facilitates the replacement of a leaving group in an organic molecule.
Coupling Reactions: It is commonly used in Negishi coupling reactions, where it reacts with organic halides to form carbon-carbon bonds.
Addition Reactions: The compound can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Common reagents and conditions used in these reactions include palladium or nickel catalysts for coupling reactions and various solvents like THF or diethyl ether. The major products formed from these reactions depend on the specific substrates and conditions used but often include complex organic molecules with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE has several scientific research applications:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Medicinal Chemistry: It is employed in the synthesis of potential drug candidates, particularly those requiring the formation of carbon-carbon bonds.
Biological Research: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new biotechnologies.
Mecanismo De Acción
The mechanism of action of 4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE involves the transfer of the phenylzinc moiety to an electrophilic substrate. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate and forming a new carbon-carbon bond. This process is facilitated by the solvent (THF) and any catalysts present in the reaction mixture. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparación Con Compuestos Similares
Similar compounds to 4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE include other organozinc reagents, such as:
4-(4-FLUOROBUTOXY)PHENYLMAGNESIUM BROMIDE: Another organometallic compound used in similar types of reactions but with magnesium instead of zinc.
2-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE: A structural isomer with the fluorobutoxy group in a different position on the phenyl ring.
4-ETHOXY-4-OXOBUTYLZINC BROMIDE: A related compound with an ethoxy group instead of a fluorobutoxy group.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions, making it valuable for certain synthetic applications.
Propiedades
Fórmula molecular |
C10H12BrFOZn |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
bromozinc(1+);4-fluorobutoxybenzene |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c11-8-4-5-9-12-10-6-2-1-3-7-10;;/h2-3,6-7H,4-5,8-9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
QFTRXJODNSGFDZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=[C-]1)OCCCCF.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


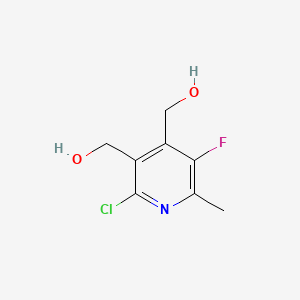
![(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14887913.png)
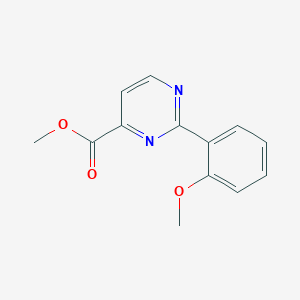
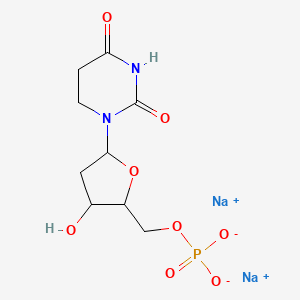
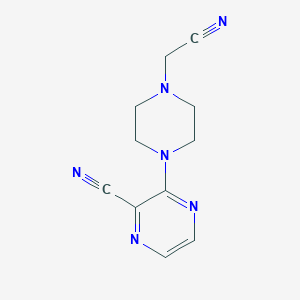
![2-Amino-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclohexadeca[b]furan-3-carbonitrile](/img/structure/B14887938.png)
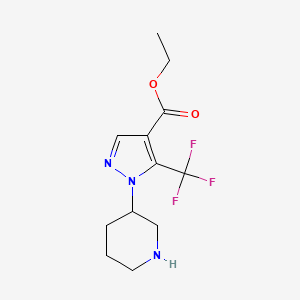

![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14887961.png)


![5'-Bromo-4'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14887978.png)

![2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887990.png)
